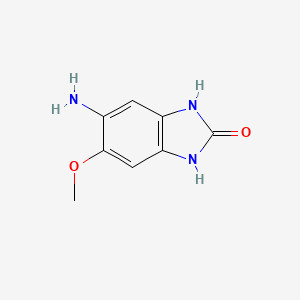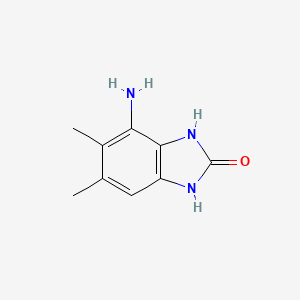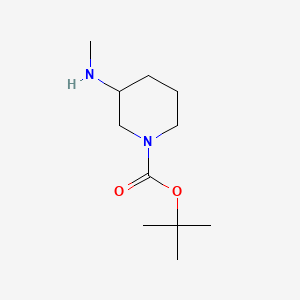
tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-(methylamino)piperidine-1-carboxylate (TBMP) is an organic compound with the molecular formula C10H20N2O2. It is a tertiary amine with a piperidine ring, and is a member of the piperidine family. TBMP is a versatile compound with numerous applications in the field of organic synthesis, due to its reactivity and its ability to form a variety of derivatives. TBMP is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, TBMP has been studied for its potential biological activity and has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Nociceptin Antagonists
The compound has been used in the efficient asymmetric synthesis of nociceptin antagonists. This synthesis involves key steps like diastereoselective reduction and isomerization, suitable for large-scale operations (H. Jona et al., 2009).
Key Intermediate in Vandetanib Synthesis
It serves as a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis process involves acylation, sulfonation, and substitution, with an overall yield of 20.2% (Min Wang et al., 2015).
Formation of Substituted Piperidine
The compound reacts with methylhydrazine, leading to substituted piperidine with a specific dihedral angle, illustrating its utility in complex chemical structures (D. Richter et al., 2009).
Synthesis of Biologically Active Compounds
This chemical is an important intermediate in the synthesis of biologically active compounds like crizotinib, with a total yield of 49.9% in a multi-step process (D. Kong et al., 2016).
Enantioselective Synthesis of Alkaloids
The enantiomers of related compounds have been used for the stereoselective synthesis of various alkaloids, demonstrating the compound's role in the preparation of structurally diverse molecules (D. Passarella et al., 2005).
Fluoroalkyl-Substituted Pyrazoles Synthesis
It plays a role in the synthesis of fluoroalkyl-substituted pyrazoles on a multigram scale, highlighting its application in the production of fluorinated compounds (Rustam T. Iminov et al., 2015).
Anticancer Drug Intermediate
tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is a significant intermediate for small molecule anticancer drugs, synthesized through a high-yield method (Binliang Zhang et al., 2018).
Wirkmechanismus
Target of Action
tert-Butyl 3-(methylamino)piperidine-1-carboxylate, also known as 1-Boc-3-methylaminopiperidine, is a complex organic compoundIt has been used in the discovery of inhibitory fragments that selectively target the spire2-fmn2 interaction .
Biochemical Pathways
Given its role in the discovery of inhibitory fragments that selectively target the spire2-fmn2 interaction , it can be inferred that it may affect the pathways related to this interaction.
Result of Action
It has been used in the discovery of inhibitory fragments that selectively target the spire2-fmn2 interaction , suggesting that it may have a role in modulating this interaction.
Biochemische Analyse
Biochemical Properties
tert-Butyl 3-(methylamino)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions can vary, with some leading to the inhibition of enzyme activity and others resulting in the activation of specific metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the signaling pathways involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain proteases, thereby preventing the breakdown of proteins. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites, thereby altering the overall metabolic balance within cells. For example, it may interact with enzymes involved in the synthesis and degradation of amino acids, leading to changes in amino acid levels and affecting protein synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
tert-butyl 3-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRUOWSHGFPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590518 | |
| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392331-89-4 | |
| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


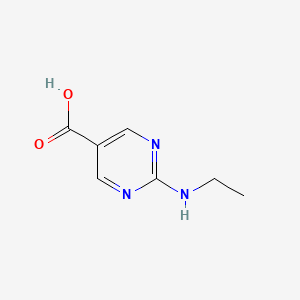
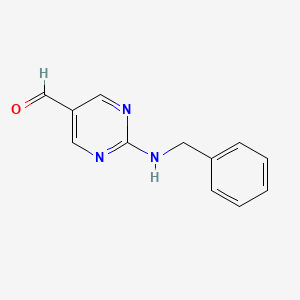








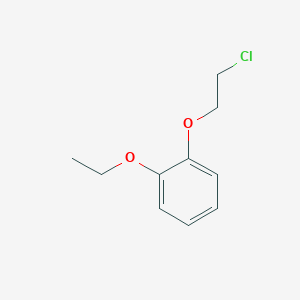
![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)
